molecular formula C5H11N3O2 B1677426 m-PEG2-Azide CAS No. 215181-61-6

m-PEG2-Azide

Cat. No. B1677426
CAS RN: 215181-61-6
M. Wt: 145.16 g/mol
InChI Key: OXDZFVNIVMSPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-PEG2-Azide is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . This Azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

M-PEG2-Azide can be used in the synthesis of PROTACs . The azide group in m-PEG2-Azide is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The chemical formula of m-PEG2-Azide is C5H11N3O2 . It has a molecular weight of 145.16 .


Chemical Reactions Analysis

M-PEG2-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

M-PEG2-Azide is a liquid that is colorless to light yellow . It has a molecular weight of 145.16 and a chemical formula of C5H11N3O2 .

Safety and Hazards

M-PEG2-Azide should be handled in a well-ventilated place . Protective clothing, gloves, and eye/face protection should be worn to avoid contact with skin and eyes . Dust formation and breathing mist, gas, or vapors should be avoided .

Future Directions

M-PEG2-Azide is a PEG linker containing a reactive azide group . It has potential applications in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility .

properties

IUPAC Name

1-azido-2-(2-methoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZFVNIVMSPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89485-61-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89485-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201212327
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG2-Azide

CAS RN

89485-61-0
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Azido-2-(2-methoxy-ethoxy)-ethane (607 mg) was prepared by following General Procedure U starting from 1-bromo-2-(2-methoxy-ethoxy)-ethane (1.0 g) and sodium azide (1.07 g). The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG2-Azide
Reactant of Route 2
Reactant of Route 2
m-PEG2-Azide
Reactant of Route 3
Reactant of Route 3
m-PEG2-Azide
Reactant of Route 4
Reactant of Route 4
m-PEG2-Azide
Reactant of Route 5
Reactant of Route 5
m-PEG2-Azide
Reactant of Route 6
Reactant of Route 6
m-PEG2-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.